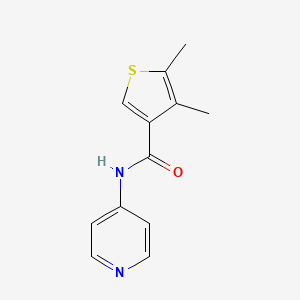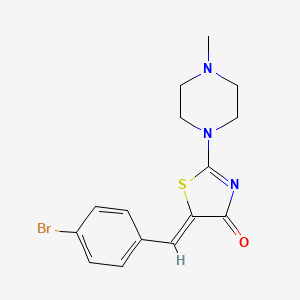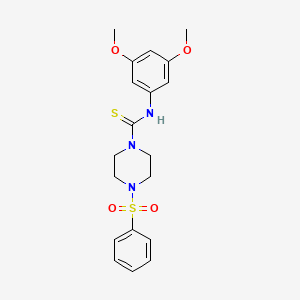![molecular formula C14H15N3OS B4671234 N-[3-(methylthio)phenyl]-N'-(2-pyridinylmethyl)urea](/img/structure/B4671234.png)
N-[3-(methylthio)phenyl]-N'-(2-pyridinylmethyl)urea
Overview
Description
N-[3-(methylthio)phenyl]-N'-(2-pyridinylmethyl)urea, also known as Prometryne, is a herbicide that is commonly used in agriculture. It is a white crystalline solid that is slightly soluble in water and has a molecular weight of 241.3 g/mol. Prometryne is used to control the growth of weeds in crops such as cotton, corn, and soybeans.
Mechanism of Action
N-[3-(methylthio)phenyl]-N'-(2-pyridinylmethyl)urea works by inhibiting photosynthesis in plants. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the initial step of photosynthesis. This results in a decrease in the production of ATP and NADPH, which are essential for plant growth. The inhibition of photosynthesis ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
N-[3-(methylthio)phenyl]-N'-(2-pyridinylmethyl)urea has been shown to have a variety of biochemical and physiological effects on plants. It can cause chlorosis, or yellowing of the leaves, as well as stunting of plant growth. N-[3-(methylthio)phenyl]-N'-(2-pyridinylmethyl)urea can also affect the activity of enzymes involved in photosynthesis and respiration. In addition, N-[3-(methylthio)phenyl]-N'-(2-pyridinylmethyl)urea can affect the uptake of nutrients by plants, leading to nutrient deficiencies.
Advantages and Limitations for Lab Experiments
N-[3-(methylthio)phenyl]-N'-(2-pyridinylmethyl)urea is commonly used in lab experiments to study the effects of herbicides on plants. Its advantages include its high potency and specificity for photosystem II. However, N-[3-(methylthio)phenyl]-N'-(2-pyridinylmethyl)urea can also be toxic to some plant species, making it difficult to use in experiments with a wide range of plants. In addition, N-[3-(methylthio)phenyl]-N'-(2-pyridinylmethyl)urea can be difficult to dissolve in water, which can make it challenging to prepare solutions for experiments.
Future Directions
There are several future directions for research on N-[3-(methylthio)phenyl]-N'-(2-pyridinylmethyl)urea. One area of interest is the development of new herbicides based on the structure of N-[3-(methylthio)phenyl]-N'-(2-pyridinylmethyl)urea. Another area of research is the study of the environmental impact of N-[3-(methylthio)phenyl]-N'-(2-pyridinylmethyl)urea and other herbicides on non-target organisms. Finally, there is a need for more research on the mechanisms of herbicide resistance in weeds, which could lead to the development of new strategies for weed control.
Scientific Research Applications
N-[3-(methylthio)phenyl]-N'-(2-pyridinylmethyl)urea has been extensively studied for its herbicidal properties. It is used to control the growth of various weeds, including annual grasses and broadleaf weeds. N-[3-(methylthio)phenyl]-N'-(2-pyridinylmethyl)urea is also used to control weeds in non-crop areas such as roadsides, railways, and industrial sites. In addition to its herbicidal properties, N-[3-(methylthio)phenyl]-N'-(2-pyridinylmethyl)urea has also been studied for its potential as a fungicide and insecticide.
properties
IUPAC Name |
1-(3-methylsulfanylphenyl)-3-(pyridin-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-19-13-7-4-6-11(9-13)17-14(18)16-10-12-5-2-3-8-15-12/h2-9H,10H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKUNMVITWSIHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-chloro-6-fluorophenyl)acetyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4671151.png)


![N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-4-nitrobenzamide](/img/structure/B4671181.png)
![3-{[(cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4671183.png)

![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4671193.png)
![1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4671194.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B4671216.png)

![2-{[(3-chloro-4-fluorophenyl)amino]methylene}cyclohexanone](/img/structure/B4671228.png)


